2-(2,4-Difluoro-phenoxy)methyl-1,3-dioxolane
Description
2-(2,4-Difluoro-phenoxy)methyl-1,3-dioxolane is a fluorinated dioxolane derivative characterized by a 1,3-dioxolane ring substituted with a methyl group linked to a 2,4-difluorophenoxy moiety. Its structural features, including the electron-withdrawing fluorine atoms and the dioxolane ring’s stability, make it a candidate for drug discovery applications.
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
2-[(2,4-difluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10F2O3/c11-7-1-2-9(8(12)5-7)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
InChI Key |
OQPRAYXKTMGFSY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)COC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluoro-phenoxy)methyl-1,3-dioxolane typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluoro-phenoxy)methyl-1,3-dioxolane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or NH3 in ethanol.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used but can include ethers or amines.
Scientific Research Applications
Herbicidal Activity
Research has indicated that 2-(2,4-Difluoro-phenoxy)methyl-1,3-dioxolane exhibits herbicidal properties. It interacts with plant growth mechanisms, potentially inhibiting the growth of certain weed species while minimizing effects on non-target plants. The fluorinated phenoxy group contributes to its potency and selectivity against target plants.
Case Study: Herbicidal Efficacy
In a study examining various herbicides, this compound was tested against common weed species. Results showed a significant reduction in growth rates compared to untreated controls, indicating its potential as an effective herbicide.
Enzyme Inhibition
Studies have demonstrated that this compound can bind effectively to specific enzymes involved in plant growth regulation. This binding leads to the inhibition of these enzymes, resulting in herbicidal effects. Further research is needed to explore its interactions with mammalian systems for potential pharmaceutical applications.
Biological Activity Table
| Activity Type | Description |
|---|---|
| Herbicidal | Inhibits growth of specific weed species |
| Enzyme Inhibition | Binds to enzymes involved in plant growth regulation |
| Potential Toxicity | Requires further study on mammalian interactions |
Mechanism of Action
The mechanism of action of 2-(2,4-Difluoro-phenoxy)methyl-1,3-dioxolane involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group, preventing unwanted reactions at specific sites in a molecule. The difluorophenoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The dioxolane scaffold is highly modular, with substituents influencing electronic properties, reactivity, and biological activity. Key comparisons include:
2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane (CAS 5436-70-4):
- Substituents: A 2,4-dichlorophenyl group and 4,5-dimethyl groups on the dioxolane ring.
- Electronic Effects: Chlorine atoms provide moderate electron-withdrawing effects compared to fluorine.
- Biological Activity: Exhibits potent antifungal activity against Pyricularia oryzae (88–100% inhibition) and Sclerotinia sclerotiorum (97.8–100%) due to enhanced lipophilicity from chlorine and methyl groups .
2-Methyl-1,3-dioxolane (CAS 497-26-7):
- 2-[2-(2,6-Difluorophenoxy)ethyl]-1,3-dioxolane (CAS 1443345-72-9): Substituents: A 2,6-difluorophenoxy group attached via an ethyl spacer. Applications: Investigated for hydrogen bonding and dipole interactions in materials science .
Physical and Chemical Properties
Hydrolysis Reactivity
- Mechanistic Differences :
- 2-Methyl-1,3-dioxolane undergoes A-1 hydrolysis (acid-catalyzed), while 2-methyl-4-methylene-1,3-dioxolane follows an A-Se2 mechanism. Substituents like methylene groups alter transition-state solvation and reaction rates .
- Fluorinated or chlorinated aromatic substituents may slow hydrolysis due to electron-withdrawing effects, enhancing stability in biological environments .
Biological Activity
2-(2,4-Difluoro-phenoxy)methyl-1,3-dioxolane is a compound of interest due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, particularly focusing on its antibacterial and antifungal properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2,4-difluorophenol with appropriate dioxolane precursors. The structural characteristics of dioxolanes contribute significantly to their biological activity, with modifications to the phenoxy group often enhancing potency against various pathogens.
Antibacterial Activity
Recent studies have demonstrated that compounds within the 1,3-dioxolane family exhibit notable antibacterial properties. For instance, derivatives of dioxolanes have shown effectiveness against a range of Gram-positive and Gram-negative bacteria:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 625–1250 µg/mL |
| 2 | Staphylococcus epidermidis | 625 µg/mL |
| 3 | Pseudomonas aeruginosa | 625 µg/mL |
| 4 | Enterococcus faecalis | 625 µg/mL |
| 5 | Escherichia coli | No activity |
The compound demonstrated significant activity against S. aureus and S. epidermidis, while showing limited or no activity against certain Gram-negative strains like E. coli and Klebsiella pneumoniae .
Antifungal Activity
The antifungal efficacy of this compound has also been investigated. In vitro tests revealed that this compound exhibits considerable antifungal activity against Candida albicans, with MIC values indicating effective inhibition at concentrations similar to those required for bacterial strains.
Case Studies
A notable case study involved the evaluation of various dioxolane derivatives in cancer cell lines. One derivative bearing the 2,4-difluorophenoxy moiety exhibited promising results against breast cancer cell lines (MCF-7 and MDA-MB-453), suggesting potential applications in oncology:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| 6 | MCF-7 | 10.25 ± 2.5 |
| 7 | MDA-MB-453 | 14 ± 0.4 |
The compound induced apoptosis in cancer cells as evidenced by dual staining assays, marking it as a candidate for further development in cancer therapeutics .
Structure-Activity Relationships (SAR)
The biological activity of dioxolane derivatives is closely tied to their chemical structure. The presence of electron-withdrawing groups such as fluorine enhances the lipophilicity and overall reactivity of the compounds. The SAR studies indicate that modifications on the phenoxy group can significantly influence both antibacterial and antifungal activities:
- Electron-Withdrawing Groups : Increase potency against bacterial strains.
- Hydrophobic Interactions : Enhance membrane permeability leading to improved efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
